(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one, also known as p-methoxybenzylidene-2-methylindan-1-one, is a chemical compound that belongs to the family of chalcones. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one involves its ability to undergo a chemical reaction with ROS. When this compound reacts with ROS, it undergoes a transformation that results in the emission of a fluorescent signal. This signal can be detected using fluorescence microscopy or spectroscopy, allowing researchers to visualize and quantify the levels of ROS in living cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its ability to detect ROS in living cells. By selectively detecting ROS, this compound has been used to study a variety of diseases and conditions that are associated with oxidative stress, including cancer, neurodegenerative diseases, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one in lab experiments is its ability to selectively detect ROS in living cells. This makes it a valuable tool for studying oxidative stress and related diseases. However, there are also some limitations to using this compound. For example, the compound is sensitive to light and can degrade over time, which can affect its accuracy and reliability as a fluorescent probe.
Future Directions
There are many future directions for research involving (2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one. One area of interest is the development of new fluorescent probes that are more stable and reliable than this compound. Another area of interest is the use of this compound in the development of new therapies for diseases that are associated with oxidative stress, such as cancer and neurodegenerative diseases. Additionally, this compound could be used to study the role of ROS in aging and other physiological processes.
Scientific Research Applications
(2E)-1-(4-Methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one has been extensively studied for its various scientific research applications. One of its most common uses is as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that are produced by cells during normal metabolic processes. However, excessive production of ROS can lead to cell damage and death. This compound is able to selectively detect ROS in living cells due to its unique chemical structure, making it a valuable tool for studying oxidative stress and related diseases.
properties
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(2-methylphenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-13-5-3-4-6-14(13)9-12-17(18)15-7-10-16(19-2)11-8-15/h3-12H,1-2H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGBTEAHJFWWJI-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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